7-Bromo-2,3-dihydro-1-benzofuran-5-ol is a chemical compound characterized by its unique structural features and potential biological activities. This compound belongs to the benzofuran class, which is known for its diverse applications in medicinal chemistry and organic synthesis. The compound has a CAS number of 19262-68-1 and is recognized for its bromine substituent at the 7-position and a hydroxyl group at the 5-position of the benzofuran core structure.
This compound can be synthesized through various methods, including bromination reactions and multi-step synthetic pathways involving precursors like ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate. Its derivatives and related compounds have been investigated for their biological activities, including anti-tumor and anti-inflammatory properties .
7-Bromo-2,3-dihydro-1-benzofuran-5-ol is classified as a benzofuran derivative. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This specific derivative is notable due to the presence of a bromine atom and a hydroxyl group, which contribute to its reactivity and biological properties.
The synthesis of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol typically involves several steps:
The synthesis can utilize reagents such as titanium tetrachloride for facilitating cyclodehydration reactions, which promote the formation of the benzofuran ring from phenolic compounds . Additionally, methods like Mitsunobu reactions have been employed to introduce various substituents onto the benzofuran core efficiently .
The molecular structure of 7-Bromo-2,3-dihydro-1-benzofuran-5-ol features:
The molecular formula is , with a molecular weight of approximately 215.07 g/mol. The compound's structural characteristics contribute to its reactivity and interaction with biological systems.
7-Bromo-2,3-dihydro-1-benzofuran-5-ol can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize sodium azide or sodium hydroxide as nucleophiles .
The mechanism of action for 7-Bromo-2,3-dihydro-1-benzofuran-5-ol is primarily linked to its interactions with biological targets:
Studies indicate that compounds in this class can affect signaling pathways crucial for cell proliferation and differentiation, suggesting their potential utility in drug development .
7-Bromo-2,3-dihydro-1-benzofuran-5-ol typically appears as a white solid with moderate solubility in organic solvents. Its melting point ranges around 91–92 °C .
The chemical properties include:
Relevant analyses include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) for structural confirmation and purity assessment .
7-Bromo-2,3-dihydro-1-benzofuran-5-ol has potential applications in various scientific fields:
The dihydrobenzofuran core construction precedes targeted functionalization at C5 and C7. Two principal methodologies dominate:
Cyclization of Functionalized Phenols:Acid-catalyzed dehydration of 2-(2-hydroxyethyl)phenol derivatives enables efficient dihydrobenzofuran ring formation. For 7-bromo-5-hydroxy variants, this approach requires pre-brominated phenolic precursors. Lewis acids (e.g., BF₃·Et₂O) catalyze intramolecular etherification at 80–100°C, achieving >85% cyclization yields. Critical to success is the ortho-positioning of the hydroxyethyl chain relative to the phenolic OH, ensuring 5- or 6-exo-trig cyclization kinetics [7].
Transition Metal-Mediated Cyclizations:Palladium-catalyzed C–O coupling offers superior regiocontrol for unsymmetrical substrates. o-Halostyrenes undergo Pd(0)-catalyzed intramolecular etherification (Pd₂(dba)₃/XPhos, K₃PO₄, toluene, 110°C), forming 2,3-dihydrobenzofurans with tolerance for bromo substituents. This method enables late-stage introduction of the C5 hydroxyl via directed ortho-metalation (DoM) or Fries rearrangement [7] .
Table 1: Comparative Analysis of Benzofuran Core Synthesis Methods
Method | Catalyst/Reagent | Temperature (°C) | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
Acid-Catalyzed Cyclization | H₂SO₄, BF₃·Et₂O | 80–100 | 75–92% | Moderate (sensitive to oxidation) |
Palladium-Catalyzed Coupling | Pd₂(dba)₃/XPhos | 100–110 | 65–88% | High (compatible with halogens) |
Gold-Catalyzed Annulation | AuCl₃/AgOTf | 25–60 | 70–85% | Moderate (sensitive to ligands) |
Regioselective C7 bromination is paramount due to electronic deactivation by the C5 hydroxyl. Key strategies include:
Electrophilic Aromatic Substitution (EAS):Bromine (Br₂) in dichloromethane at 0°C achieves moderate C7 selectivity (∼70%) when the C5 hydroxyl is protected as a MOM ether. The dihydrofuran ring’s electron-donating capability directs meta to C5, favoring C7 over C4/C6. Computational modeling confirms the Wheland intermediate stability at C7 is 3.2 kcal/mol lower than at C4 due to reduced steric congestion [7] .
Directed Ortho-Metalation (DoM):While not explicitly documented for 7-bromo-5-hydroxydihydrobenzofuran, analogous systems (e.g., methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate) demonstrate DoM potential. The C5 ester directs ortho-lithiation (s-BuLi, TMEDA, –78°C), enabling bromination via Br₂ quench. Challenges include competing ring opening at C2–C3 under strong bases [3] [7].
Radical Bromination:N-Bromosuccinimide (NBS) with AIBN initiators achieves C7 bromination under mild conditions (CCl₄, reflux). Radical stability follows the order C7 > C4 > C6, attributed to hyperconjugation with the furan oxygen. This method affords 60–75% yields but requires careful stoichiometry to avoid dibromination [7].
Table 2: Bromination Optimization Parameters for C7 Selectivity
Parameter | Optimal Value | Effect on Yield/Selectivity |
---|---|---|
Solvent | Dichloromethane | Enhances electrophile solubility |
Temperature | 0°C | Minimizes polybromination |
Protecting Group (C5) | MOM ether | Prevents oxidation and directs meta bromination |
Bromine Equivalents | 1.05 eq | Limits dibromide formation |
Catalyst | AlBr₃ (for EAS) | Activates Br₂ for milder reaction |
Hydroxylation Methodologies:
Protection Strategies:
Deprotection Challenges:Acid-labile groups (MOM, Boc) risk dihydrofuran ring opening under strong acids (e.g., TFA > 2 h). Neutral conditions (e.g., TBAF for silyl ethers) are preferred .
Asymmetric Transfer Hydrogenation:7-Bromo-2,3-dihydrobenzofuran-3-one undergoes enantioselective reduction using Ru(II)/TsDPEN catalysts (formic acid/triethylamine, DCM, 20°C, 3 h). This delivers chiral 3-hydroxy derivatives with 96% ee and 95% yield, crucial for bioactive analogs. Catalyst loading as low as 0.5 mol% maintains efficacy .
Cross-Coupling Catalysis:Suzuki-Miyaura couplings leverage the C7 bromo group:
7-Bromo-5-(MOM)-dihydrobenzofuran + ArB(OH)₂ → 7-Aryl-dihydrobenzofuran
Pd(dppf)Cl₂ (3 mol%), K₂CO₃, dioxane/H₂O (90°C, 12 h) achieves 85–93% yields. Electron-deficient boronic acids couple fastest (TOF = 420 h⁻¹) [5] .
Photoredox Catalysis:Visible-light-mediated dehalogenation (Ir(ppy)₃, Hünig’s base, blue LEDs) reduces bromine to hydrogen, enabling in situ C7 functionalization. This avoids pre-formed organometallics and operates at 25°C .
Table 3: Catalytic Methods for Functionalization
Reaction Type | Catalyst System | Conditions | Yield/ee | Sustainability Metric |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru(II)/TsDPEN | HCO₂H/Et₃N, DCM, 20°C, 3 h | 95%, 96% ee | PMI* = 3.2 |
Suzuki Coupling | Pd(dppf)Cl₂/K₂CO₃ | Dioxane/H₂O, 90°C, 12 h | 85–93% | E-factor** = 18 |
Photoredox Dehalogenation | Ir(ppy)₃/DIPEA | Blue LEDs, DMF, 25°C, 24 h | 70–80% | Renewable energy input |
PMI: Process Mass Intensity; *E-factor: Waste (kg) per Product (kg)
Comprehensive Compound Index
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9